molecular formula C5H11NO B3431718 4-Amino-2-methylenebutan-1-ol CAS No. 925915-06-6

4-Amino-2-methylenebutan-1-ol

Cat. No. B3431718
CAS RN: 925915-06-6
M. Wt: 101.15 g/mol
InChI Key: RTCQIVBCNHJCJL-UHFFFAOYSA-N
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Description

“4-Amino-2-methylenebutan-1-ol” is a chemical compound with the IUPAC name “4-amino-2-methyl-2-butanol”. It has a molecular weight of 103.16 .


Molecular Structure Analysis

The InChI code for “4-Amino-2-methylenebutan-1-ol” is 1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Amino-2-methylenebutan-1-ol” is a liquid at room temperature . It has a molecular weight of 103.16 .

Mechanism of Action

While the specific mechanism of action for “4-Amino-2-methylenebutan-1-ol” is not available, compounds similar to it, such as monoamine oxidase inhibitors, work by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS05 and GHS07 pictograms. It has hazard statements H302 and H314, which indicate that it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

While specific future directions for “4-Amino-2-methylenebutan-1-ol” are not available, it’s worth noting that compounds with similar structures are often used in the development of new catalysts and methods .

properties

IUPAC Name

4-amino-2-methylidenebutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(4-7)2-3-6/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCQIVBCNHJCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylenebutan-1-ol

CAS RN

925915-06-6
Record name 4-amino-2-methylenebutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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